Sucrose-1-13Cfru

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

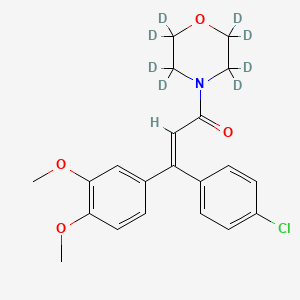

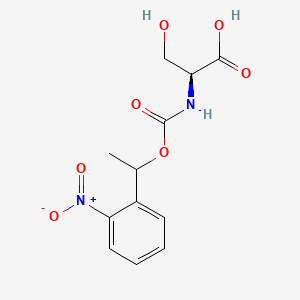

Sucrose-1-13Cfru: is a stable isotope-labeled compound of sucrose, where the carbon-13 isotope is incorporated at the first carbon position of the fructose moiety. This compound is used extensively in scientific research, particularly in the fields of biochemistry, physiology, and metabolic studies, due to its unique labeling which allows for precise tracking and analysis of metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sucrose-1-13Cfru involves the incorporation of carbon-13 into the fructose component of sucrose. This can be achieved through enzymatic or chemical synthesis methods. One common approach is to start with [1-13C]glucose and convert it to [1-13C]fructose using specific enzymes. The labeled fructose is then combined with glucose to form this compound through glycosidic bond formation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes where microorganisms are fed with carbon-13 enriched substrates. The microorganisms metabolize these substrates to produce [1-13C]fructose, which is then chemically or enzymatically bonded with glucose to form this compound. This method ensures high yield and purity of the labeled compound.

Análisis De Reacciones Químicas

Types of Reactions:

Hydrolysis: Sucrose-1-13Cfru can undergo hydrolysis in the presence of acids or enzymes such as sucrase, resulting in the formation of [1-13C]fructose and glucose.

Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, converting the carbonyl group in fructose to an alcohol group.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., sucrase enzyme).

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products:

Hydrolysis: [1-13C]fructose and glucose.

Oxidation: Various carboxylic acids and aldehydes.

Reduction: Alcohol derivatives of [1-13C]fructose.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, Sucrose-1-13Cfru is used as a tracer to study reaction mechanisms and metabolic pathways. Its labeled carbon allows for precise tracking of the compound through various chemical reactions.

Biology: In biological research, this compound is used to study carbohydrate metabolism in plants and animals. It helps in understanding how sugars are processed and utilized within living organisms.

Medicine: In medical research, the compound is used in metabolic studies to investigate disorders related to carbohydrate metabolism, such as diabetes. It helps in understanding the metabolic fate of sugars in the human body.

Industry: In the food industry, this compound is used to study the stability and degradation of sugars in various food products. It helps in improving the shelf life and quality of food items.

Mecanismo De Acción

Molecular Targets and Pathways: Sucrose-1-13Cfru exerts its effects by participating in metabolic pathways involving carbohydrates. The labeled carbon-13 allows researchers to track the compound through glycolysis, the citric acid cycle, and other metabolic pathways. This helps in understanding the specific roles and transformations of sucrose in biological systems.

Comparación Con Compuestos Similares

[1-13C]glucose: Another stable isotope-labeled compound used in metabolic studies.

[1-13C]fructose: Similar to Sucrose-1-13Cfru but only labeled in the fructose moiety.

[1-13C]lactose: A disaccharide similar to sucrose but composed of glucose and galactose.

Uniqueness: this compound is unique due to its specific labeling at the first carbon position of the fructose moiety. This precise labeling allows for detailed studies of sucrose metabolism and its role in various biological processes, making it a valuable tool in scientific research.

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMRCDWAGMRECN-CFRQQPCVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)[13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is [1-13Cfru]sucrose a valuable tool in metabolic studies?

A: [1-13Cfru]sucrose, alongside its counterparts [1-13CFru]sucrose and [1-13CGlc]sucrose, provides a unique window into the metabolic pathways of microorganisms like Corynebacterium glutamicum []. By tracing the fate of the 13C label within the fructose molecule, researchers can decipher how sucrose is utilized, identifying key metabolic fluxes and potential bottlenecks.

Q2: What insights were gained from using [1-13Cfru]sucrose in the study on Corynebacterium glutamicum?

A: The study highlighted how C. glutamicum processes the fructose moiety of sucrose differently from the glucose portion []. While glucose was channeled entirely through the pentose phosphate pathway (PPP), fructose followed a more intricate route. After initial uptake and potential efflux, fructose was primarily phosphorylated by the fructose-specific phosphotransferase system and funneled into glycolysis as fructose-1,6-bisphosphate. This detailed understanding of metabolic flux distribution is crucial for optimizing lysine production in industrial settings using molasses, a sucrose-rich substrate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester](/img/structure/B583899.png)

![lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B583903.png)

![D-[1-2H]Mannose](/img/structure/B583905.png)